molecular formula C18H14N2O3 B1679962 Quinocetone CAS No. 81810-66-4

Quinocetone

Cat. No.: B1679962
CAS No.: 81810-66-4
M. Wt: 306.3 g/mol
InChI Key: IOKWXGMNRWVQHX-VAWYXSNFSA-N
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Description

Quinocetone (3-Methyl-2-(3-phenyl-2-propenoyl)-quinoxaline-1,4-dioxide; CAS No. 81810-66-4) is a synthetic quinoxaline-1,4-dioxide derivative approved in China since 2003 as an antimicrobial growth promoter for livestock . Its structure comprises a quinoxaline core with a 3-methyl group and a 2-propenoyl side chain (Figure 1).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinocetone typically involves the reaction of benzofurazan, acetylacetone, and benzaldehyde. The process begins with the formation of an intermediate compound, which is then subjected to further reactions to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves a series of well-controlled chemical reactions. The process is optimized to ensure high yield and purity of the final product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) is common to monitor the quality of this compound during production .

Chemical Reactions Analysis

Types of Reactions: Quinocetone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its antibacterial activity and other biological effects .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various quinoxaline derivatives, which retain the antibacterial properties of the parent compound .

Scientific Research Applications

Quinocetone (QCT), a member of the quinoxaline 1,4-dioxides family, has been developed for broad use in food-producing animals . Since 2003, China has utilized it as a replacement for olaquindox and carbadox to enhance animal growth in chickens, pigs, fish, and goats . Additionally, this compound serves as an antimicrobial agent effective against Salmonella, Escherichia coli, Brachyspira hyodysenteriae, and other Gram-negative bacterial infections .

Toxicology of this compound

Available data indicates that this compound can induce genotoxic and cytotoxic effects in vitro . High doses (at least 4-10 times higher) can lead to pathological or behavioral changes in rats or mice, affecting liver and renal tissues . Studies have demonstrated that this compound significantly inhibits the viability of human hepatoma cells (HepG2) in a dose- and time-dependent manner, causing changes in cell and nuclei morphology, DNA fragmentation, and activation of caspases . Furthermore, this compound has shown reproductive toxicity and teratogenic potential in Wistar rats .

Cytotoxicity and Genotoxicity

Research has explored the cytotoxicity and genotoxicity of this compound in human lymphocytes . The CCK-8 assay revealed severe inhibitory effects in a dose- and time-dependent manner, and DNA damage analysis showed increased DNA fragmentation in cells . The inclusion of S9 mix decreased DNA damage, suggesting that intermediate metabolites have lower genotoxicity than the parent drug . The cytokinesis-block micronucleus assay showed that this compound increased micronucleus frequency, indicative of chromosomal damage . this compound also increased reactive oxygen species generation in cells, with toxicity more prominent in samples from males than females .

Oxidative Stress and DNA Damage

This compound can induce the generation of superoxide O2O_2 and hydroxyl radicals during metabolism . These free radicals can attack guanine, leading to 8-hydroxy-deoxyguanine (8-OHdG) generation, DNA strand breakage, and inhibition of topoisomerase II (topo II) activity . It also causes mutations in mtDNA genes COX1, COX3, and ATP6, potentially affecting mitochondrial respiratory chain function and increasing reactive oxygen species (ROS) production .

Reproductive Toxicity

Studies on Wistar rats showed that this compound has reproductive toxicity and teratogenic potential .

Pharmacokinetics

Studies on the pharmacokinetics (PK) of this compound in ducks revealed that after oral administration, the peak plasma concentration (Cmax) of QCT was 32.14 ng/ml, and the area under the curve was 233.63 (h ng)/ml . After intravenous dosing, the Cmax, AUCINF_obs, and Vss_obs were 96.70 ng/ml, 152.34 (h ng)/ml, and 807.00 L/kg, respectively . The data indicated that QCT was less absorbed in vivo following oral administration, with a low bioavailability of 38.43% .

Toxicological Evaluation

Acute and sub-chronic toxicological studies were conducted to provide a detailed toxicity profile . The acute study, with oral gavage administration to Wistar rats and Kunming mice, resulted in LD50 values of 8687.31 mg/kg b.w./day in rats and 15848.93 mg/kg b.w./day in mice . The no-observed-adverse-effect level of this compound was considered to be 300 mg/kg diet .

Veterinary Medicine

This compound is used as an antimicrobial growth promoter in food-producing animals . It enhances growth in chickens, pigs, fish, and goats and acts as an antimicrobial agent against various bacteria .

Drug Discovery

Quinoxaline derivatives, including this compound, have potential anti-tumor, anti-bacterial, anti-fungal, and anti-viral applications .

This compound Residue

Mechanism of Action

Quinocetone exerts its effects primarily through the generation of ROS, which cause oxidative damage to bacterial cells. The compound interacts with bacterial DNA, leading to strand breakage and inhibition of DNA replication. Additionally, this compound affects the activity of topoisomerase II, an enzyme crucial for DNA replication and repair .

Comparison with Similar Compounds

Quinocetone belongs to the quinoxaline-di-N-oxide (QdNO) family, which includes olaquindox, carbadox, and mequindox. These compounds share a quinoxaline-1,4-dioxide core but differ in side-chain substituents, leading to variations in bioactivity, toxicity, and metabolic pathways.

Table 1: Structural and Functional Comparison of QdNO Derivatives

Compound Key Structural Features Primary Use Toxicity Profile
This compound 3-Methyl, 2-(3-phenyl-2-propenoyl) Growth promoter, antimicrobial High cytotoxicity (IC₅₀: 307 μM in HepG2)
Olaquindox 2-Carboxyamide, N-(2-hydroxyethyl) Antimicrobial Lower cytotoxicity (IC₅₀: 892.78 μM in HepG2)
Carbadox 2-Carboxyamide, methyl quinoxaline Antimicrobial, growth promoter Carcinogenic metabolites (e.g., quinoxaline-2-carboxylic acid)
Mequindox 2-Acetyl, 3-methyl Antimicrobial Moderate cytotoxicity, ROS generation

Cytotoxicity and Mechanism

This compound demonstrates significantly higher cytotoxicity than olaquindox in human liver cells (HepG2 and Chang liver cells) due to its 2-propenoyl group. This moiety enhances oxidative stress via reactive oxygen species (ROS) generation and mitochondrial apoptosis pathways . For example:

  • This compound: IC₅₀ = 307 μM in HepG2 cells.
  • Olaquindox : IC₅₀ = 892.78 μM in HepG2 cells .

Metabolic studies reveal that the 2-propenoyl group undergoes hydroxylation and reduction, producing cytotoxic intermediates like 1-desoxythis compound and hydroxylated metabolites . In contrast, olaquindox primarily undergoes N-oxide reduction, yielding less toxic byproducts .

Table 2: Metabolic Pathways of QdNO Derivatives

Compound Major Metabolic Pathways Key Metabolites
This compound N-oxide reduction, 2-propenoyl hydroxylation 1-Desoxythis compound, hydroxylated Q1–Q5
Olaquindox N-oxide reduction, carboxyamide hydrolysis Desoxyolaquindox, methylquinoxaline
Carbadox N-oxide reduction, de-methylation Quinoxaline-2-carboxylic acid (carcinogen)

Antimicrobial Activity

This compound shows superior antibacterial potency compared to other QdNOs. For instance:

  • Mycoplasma gallisepticum : MIC = 8–16 μg/mL .
  • Microsporum canis : MIC = 8 μg/mL .

In contrast, carbadox and mequindox exhibit narrower spectra, primarily targeting Gram-negative bacteria. The 2-propenoyl group in this compound enhances membrane permeability, enabling broader antimicrobial action .

Table 3: Antimicrobial Activity of QdNO Derivatives

Compound Target Microorganisms MIC Range (μg/mL)
This compound Mycoplasma spp., fungi 8–16
Olaquindox Gram-negative bacteria 32–64
Carbadox Escherichia coli, Salmonella 16–32

Structural Influences on Toxicity and Bioavailability

  • N-Oxide Groups : Critical for antibacterial activity but contribute to mutagenicity via ROS generation. Deoxygenation abolishes antimicrobial effects .
  • 2-Propenoyl Group: Unique to this compound, this moiety increases cytotoxicity by promoting metabolic activation and ROS production. Derivatives lacking this group (e.g., olaquindox) show lower toxicity .
  • Electron-Donating/Withdrawing Substituents : Compounds with electron-withdrawing groups (e.g., nitro) on the arylidene ring exhibit reduced cytotoxicity, while electron-donating groups (e.g., hydroxy) enhance toxicity .

Pharmacokinetics and Residue Dynamics

This compound has low oral bioavailability (<25%) in poultry and pigs due to poor solubility and rapid metabolism. Key findings include:

  • Chickens : Elimination half-life (t₁/₂β) = 6.54 h; bioavailability = 21.47% .
  • Carp : Peak plasma concentration (Cₘₐₓ) = 0.452 μg/mL at 2 h post-administration .

Residue studies indicate rapid clearance from edible tissues (muscle, liver) within 48–72 hours, meeting safety thresholds (e.g., safe tissue concentration = 327 mg/kg) .

Biological Activity

Quinocetone, a synthetic derivative of quinoxaline-1,4-dioxide, has been widely utilized as an animal growth promoter in China since its approval in 2003. This compound has garnered attention due to its biological activity, particularly its cytotoxic and genotoxic effects. This article delves into the biological activity of this compound, supported by various studies and findings.

Chemical Structure and Synthesis

This compound is chemically identified as 3-Methyl-2-(3-phenyl-2-propenoyl)-quinoxaline-1,4-dioxide (CAS No. 81810-66-4). The synthesis of this compound involves several steps starting from 2-nitroaniline, leading to the formation of the quinoxaline structure. The presence of functional groups such as the 2-propenyl moiety and N-oxide groups are critical for its biological activity and toxicity profile .

Cytotoxicity and Genotoxicity

This compound has been shown to induce cytotoxic effects across various cell lines, including human HepG2 cells and peripheral lymphocytes. The following table summarizes key findings on cytotoxicity:

Cell Line Effect Study Reference
HepG2Significant growth inhibitionYang et al.
Human Peripheral LymphocytesDNA fragmentation and increased ROS generationFu et al.
Vero CellsCytotoxic effects observedYang et al.
  • Oxidative Stress : this compound triggers oxidative stress by increasing the production of reactive oxygen species (ROS), leading to cellular damage and apoptosis .
  • DNA Damage : Studies employing the comet assay have demonstrated that this compound induces DNA fragmentation in lymphocytes, indicating its genotoxic potential .
  • Mitochondrial Dysfunction : this compound has been linked to mitochondrial apoptosis pathways, further contributing to its cytotoxic effects on cells .

Protective Mechanisms

Research indicates that certain compounds, such as quercetin, may mitigate the adverse effects of this compound by enhancing antioxidant defenses and reducing oxidative stress. Quercetin supplementation has shown promise in attenuating this compound-induced cytotoxicity through various pathways, including the activation of Nrf2 and inhibition of mitochondrial apoptotic pathways .

Case Studies

Several studies have explored the biological activity of this compound:

  • Yang et al. (2017) : This study highlighted that this compound caused significant cytotoxic effects in HepG2 cells through ROS-dependent mechanisms .
  • Fu et al. (2012) : Investigated the genotoxic effects of this compound on human lymphocytes, reporting increased DNA damage and chromosomal aberrations .
  • Chen et al. (2016) : Focused on the genotoxic risks associated with this compound exposure in vitro, emphasizing its potential implications for human health .

Q & A

Basic Research Questions

Q. What are the primary mechanisms by which Quinocetone promotes growth in livestock, and how can these be experimentally validated?

  • Methodological Answer : Design a controlled animal trial using the PICOT framework:

  • P opulation: Livestock (e.g., pigs, chickens, fish).
  • I ntervention: this compound-administered feed.
  • C omparison: Control group with standard feed.
  • O utcome: Weight gain rates, diarrhea incidence reduction.
  • T ime: Defined growth periods (e.g., 30–60 days).
    Measure weight gain and fecal consistency using standardized metrics. Validate results against technical indicators (e.g., 15%–30% weight gain in pigs, chickens, and fish) .

Q. How can researchers ensure reproducibility in studies evaluating this compound’s toxicity profile?

  • Methodological Answer : Follow OECD guidelines for toxicity testing:

  • Use multiple animal models (rodents, fish) to assess acute, subacute, and chronic toxicity.
  • Include histopathological examinations and mutagenicity assays (e.g., Ames test).
  • Cross-reference findings with existing data (e.g., ’s claims of no carcinogenic/mutagenic effects) and resolve discrepancies by analyzing variables like dosage, exposure duration, and metabolic pathways .

Advanced Research Questions

Q. What methodological approaches resolve contradictions in studies reporting this compound’s environmental persistence versus minimal animal absorption?

  • Methodological Answer :

  • Conduct mass balance studies using isotopic labeling to track this compound’s absorption, metabolism, and excretion in livestock.
  • Pair with environmental sampling (soil/water) to quantify residual concentrations.
  • Apply multivariate analysis to identify confounding factors (e.g., feed composition, microbial degradation) .

Q. How can in silico models predict this compound’s metabolic pathways, and what experimental validation is required?

  • Methodological Answer :

  • Use computational tools (e.g., molecular docking, QSAR) to simulate interactions with cytochrome P450 enzymes.
  • Validate predictions via in vitro hepatic microsome assays.
  • Compare metabolite profiles with LC-MS/MS data to confirm accuracy .

Q. What statistical frameworks are optimal for analyzing dose-response relationships in this compound’s growth-promoting effects?

  • Methodological Answer :

  • Apply nonlinear regression models (e.g., Hill equation) to quantify efficacy thresholds.
  • Use ANOVA to compare dose groups, ensuring sample sizes are powered to detect ±10% weight gain differences.
  • Address outliers using robust statistical methods (e.g., Tukey’s fence) .

Q. Data Synthesis & Reporting

Q. How should researchers structure systematic reviews on this compound’s safety and efficacy?

  • Methodological Answer :

  • Define inclusion criteria using PICO: Population (livestock), Intervention (this compound), Comparison (placebo/alternative additives), Outcomes (growth/toxicity).
  • Use databases like PubMed and Web of Science, prioritizing peer-reviewed studies (exclude unreliable sources like BenchChem) .
  • Perform meta-analysis with random-effects models to account for heterogeneity in study designs .

Q. What criteria determine the inclusion of this compound data in regulatory submissions?

  • Methodological Answer :

  • Compile GLP-compliant toxicity studies (acute, chronic, teratogenicity).
  • Submit raw data tables with detailed metadata (dosage, animal strain, experimental conditions).
  • Adhere to FAO/WHO guidelines for feed additive approvals, emphasizing reproducibility and risk-benefit analysis .

Q. Experimental Design Challenges

Q. How to address confounding variables in field studies assessing this compound’s impact on microbial resistance?

  • Methodological Answer :

  • Use longitudinal sampling to track resistance gene prevalence in livestock gut microbiomes.
  • Control for farm management practices (e.g., antibiotic use, hygiene protocols).
  • Apply next-generation sequencing (16S rRNA/metagenomics) to isolate this compound-specific resistance markers .

Q. What protocols ensure ethical compliance in human exposure studies involving this compound residues?

  • Methodological Answer :

  • Design observational cohort studies with informed consent for residue monitoring in meat consumers.
  • Use HPLC to quantify residual levels in food products.
  • Adhere to IRB protocols for risk disclosure and data anonymization .

Q. Tables for Reference

Table 1 : Key Technical Indicators of this compound (Adapted from )

ParameterValue/Outcome
Weight Gain (Pigs)15%
Weight Gain (Chickens)18%
Weight Gain (Fish)30%
Diarrhea Reduction50%–70%
Absorption RateMinimal

Table 2 : Recommended Frameworks for this compound Research Questions

FrameworkApplication ExampleSource
PICOTEvaluating growth promotion in poultry
QFTExploring metabolic pathways in fish
FLOATStructuring data analysis for toxicity studies

Properties

IUPAC Name

(E)-1-(3-methyl-4-oxido-1-oxoquinoxalin-1-ium-2-yl)-3-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3/c1-13-18(17(21)12-11-14-7-3-2-4-8-14)20(23)16-10-6-5-9-15(16)19(13)22/h2-12H,1H3/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOKWXGMNRWVQHX-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C([N+](=O)C2=CC=CC=C2N1[O-])C(=O)C=CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C([N+](=O)C2=CC=CC=C2N1[O-])C(=O)/C=C/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.